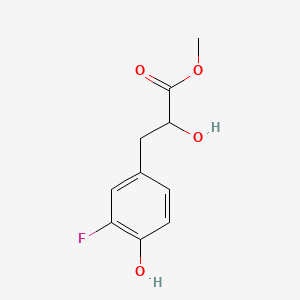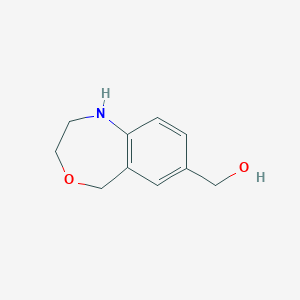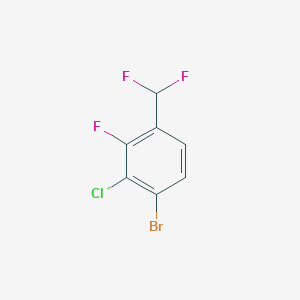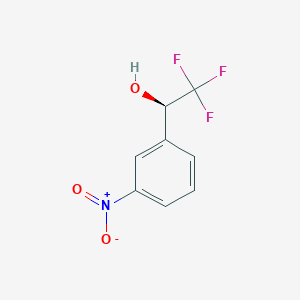
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The boronic acid group is then introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .
Aplicaciones Científicas De Investigación
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrazole and thiazole rings contribute to the compound’s binding affinity and specificity by interacting with the target’s active site through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
1,2,3-Triazoles: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
1,2,4-Triazoles: Another class of triazoles with significant pharmacological applications.
Thiazole Derivatives: Compounds containing the thiazole ring are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the pyrazole and thiazole rings, along with the boronic acid group. This combination of functional groups provides a versatile platform for chemical modifications and enhances the compound’s potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H8BN3O2S |
|---|---|
Peso molecular |
209.04 g/mol |
Nombre IUPAC |
[3-methyl-1-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)4-11(10-5)7-9-2-3-14-7/h2-4,12-13H,1H3 |
Clave InChI |
PZSIQSZVFJUVNV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)C2=NC=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)

![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)


![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)





![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)

![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
